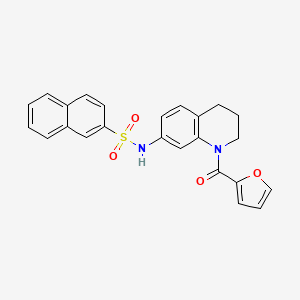

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

Description

This compound features a 1,2,3,4-tetrahydroquinoline (THQ) core substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a naphthalene-2-sulfonamide moiety. The THQ scaffold is known for its conformational flexibility, enabling interactions with biological targets such as opioid receptors . Synthesis typically involves multi-step procedures, including coupling reactions between functionalized THQ intermediates and sulfonamide derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTMJZBLHXUAAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydroquinoline Core

Catalytic Approaches to Tetrahydroquinoline Synthesis

The tetrahydroquinoline skeleton can be efficiently constructed through various catalytic methods, with Lewis acid catalysis being particularly effective. Iron(III) chloride has emerged as a preferred catalyst for these transformations due to its environmental compatibility and high efficiency.

Iron(III) Chloride-Catalyzed Synthesis

The FeCl₃-catalyzed one-pot synthesis of tetrahydroquinolines proceeds via an imino Diels-Alder reaction, as demonstrated by Chen and Lee. This approach offers stereoselective access to 2-methyl-4-substituted-1,2,3,4-tetrahydroquinoline derivatives.

FeCl₃ + Aniline derivative + Aldehyde + Alkene → 1,2,3,4-Tetrahydroquinoline derivative

The reaction typically employs 10-15 mol% of FeCl₃·6H₂O as catalyst in dichloromethane or acetonitrile at room temperature to 60°C for 4-12 hours, yielding tetrahydroquinolines with high diastereoselectivity, predominantly favoring the cis isomer.

Microreactor-Based Povarov Reactions

A modern approach to tetrahydroquinoline synthesis involves the use of microreactors for performing Povarov reactions, which offers advantages in terms of reaction control, efficiency, and scalability.

The process described in Chinese patent CN105541851A utilizes trityl tetrafluoroborate as a Lewis acid catalyst in a continuous flow system to efficiently prepare tetrahydroquinoline derivatives. The reaction proceeds through the condensation of aryl aldehydes with arylamines to form aryl imine intermediates, which subsequently undergo cycloaddition with dienophiles.

Table 1 summarizes the reaction conditions for the microreactor-based synthesis:

| Parameter | Condition |

|---|---|

| Catalyst | Trityl tetrafluoroborate (0.25 mmol) |

| Solvent | Tetrahydrofuran |

| Temperature | Initial condensation: 60°C; Cyclization: 25°C |

| Reaction time | Initial condensation: 4 min; Cyclization: 2 min |

| Molar ratio | Benzaldehyde:Aniline:2,3-Dihydrofuran = 1:1:1.5 |

| Yield | 89% |

| Diastereoselectivity | cis/trans = 63:37 |

This method represents a significant advancement in tetrahydroquinoline synthesis, offering shortened reaction times, high yields, and good stereocontrol.

Domino Reactions for Tetrahydroquinoline Synthesis

Domino (cascade) reactions provide an elegant approach to constructing the tetrahydroquinoline skeleton through sequential transformations without isolating intermediates.

A particularly relevant domino sequence involves reduction or oxidation followed by cyclization. For example, the treatment of N-arylimines with reducing agents such as borane-tetrahydrofuran complex can lead to tetrahydroquinolines through a series of transformations including reduction, rearrangement, and cyclization.

N-1 Functionalization with Furan-2-carbonyl Group

Direct Acylation Approaches

The installation of the furan-2-carbonyl moiety at the N-1 position of tetrahydroquinoline can be accomplished through direct acylation using activated furan-2-carboxylic acid derivatives.

Acid Chloride Method

The most straightforward approach involves treating the tetrahydroquinoline with furan-2-carbonyl chloride in the presence of a suitable base. This method has been successfully employed for the synthesis of analogous structures, as seen in the preparation of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide.

1,2,3,4-Tetrahydroquinoline + Furan-2-carbonyl chloride + Base → N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline)

The reaction typically employs bases such as triethylamine or N-methyl-2-pyrrolidone in solvents like acetonitrile, dichloromethane, or N,N-dimethylformamide at temperatures ranging from 0°C to room temperature.

Alternative Acylation Methods

Coupling Agent-Mediated Acylation

An alternative approach involves the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), or hexafluorophosphate-based reagents to activate furan-2-carboxylic acid for the acylation reaction.

Preparation of Key Furan-2-carbonyl Intermediate

The furan-2-carbonyl component can be synthesized from commercially available starting materials. For example, 2-acetylnaphtho[2,1-b]furan can be prepared by reacting 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate:

2-Hydroxy-1-naphthaldehyde + Chloroacetone + K₂CO₃ → 2-Acetylnaphtho[2,1-b]furan

This reaction involves refluxing the components in anhydrous acetone for 8 hours, followed by acidification and recrystallization from ethanol.

C-7 Functionalization with Naphthalene-2-sulfonamide

Sulfonamide Formation Strategies

The installation of the naphthalene-2-sulfonamide group at the C-7 position of the tetrahydroquinoline requires regioselective functionalization. Several approaches can be considered based on the literature on sulfonamide chemistry.

Reaction with Naphthalene-2-sulfonyl Chloride

The most direct method involves the reaction of an amino-functionalized tetrahydroquinoline with naphthalene-2-sulfonyl chloride. This approach has been demonstrated for the synthesis of quinoline-sulfonamide conjugates with excellent yields.

7-Amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline + Naphthalene-2-sulfonyl chloride → N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide

The reaction conditions typically involve treating the amine with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine or pyridine in dimethylformamide at room temperature to 60°C for 12-16 hours.

Alternative Sulfonamide Formation from Sodium Sulfinates

An innovative approach to sulfonamide formation utilizes sodium naphthalene-2-sulfinate as the sulfonyl source instead of the corresponding sulfonyl chloride. This method offers a milder alternative and has been shown to work effectively for various amines.

The reaction proceeds via oxidation of the sulfinate with iodine, followed by nucleophilic attack of the amine:

Sodium naphthalene-2-sulfinate + I₂ + 7-Amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline → this compound

The reaction is typically conducted in ethanol at room temperature for 3 hours, followed by quenching with sodium thiosulfate solution and purification by column chromatography.

Preparation of Naphthalene-2-sulfonic Acid Derivatives

The naphthalene-2-sulfonamide component can be prepared from naphthalene via sulfonation followed by conversion to the desired reactive intermediate.

Synthesis of Naphthalene-2-sulfonic Acid

Naphthalene-2-sulfonic acid can be prepared by sulfonation of naphthalene with concentrated sulfuric acid:

Naphthalene + H₂SO₄ (98%) → Naphthalene-2-sulfonic acid

The reaction is carried out at 160-166°C, during which a small amount of α-naphthalenesulfonic acid is formed as a byproduct but can be removed through selective hydrolysis at 140-150°C.

Conversion to Reactive Sulfonyl Derivatives

Naphthalene-2-sulfonic acid can be converted to either naphthalene-2-sulfonyl chloride or sodium naphthalene-2-sulfinate:

Naphthalene-2-sulfonic acid + SOCl₂ → Naphthalene-2-sulfonyl chloride

Naphthalene-2-sulfonic acid + NaOH → Sodium naphthalene-2-sulfinate

These derivatives serve as key reactants for the sulfonamide formation reaction.

Complete Synthetic Routes

Route A: Sequential Functionalization Approach

This approach involves the stepwise construction of the target molecule through sequential functionalization of the tetrahydroquinoline core.

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

The synthesis begins with the preparation of 7-nitro-1,2,3,4-tetrahydroquinoline using the FeCl₃-catalyzed imino Diels-Alder reaction between 4-nitroaniline, an appropriate aldehyde, and a dienophile.

N-1 Acylation

The resulting 7-nitro-1,2,3,4-tetrahydroquinoline is then acylated at the N-1 position using furan-2-carbonyl chloride in the presence of triethylamine to afford 1-(furan-2-carbonyl)-7-nitro-1,2,3,4-tetrahydroquinoline.

Reduction of Nitro Group

The nitro group is subsequently reduced to an amine using methods such as catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl, SnCl₂, etc.).

Sulfonamide Formation

The final step involves the reaction of the 7-amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline with naphthalene-2-sulfonyl chloride to afford the target compound.

Table 2 summarizes the conditions and expected yields for Route A:

| Step | Reaction | Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | Tetrahydroquinoline formation | FeCl₃ (15 mol%), CH₂Cl₂, 40°C, 8h | 75-85 |

| 2 | N-1 acylation | Furan-2-carbonyl chloride, Et₃N, DMF, 0°C to RT, 12h | 80-90 |

| 3 | Nitro reduction | H₂, Pd/C, MeOH, RT, 4h | 85-95 |

| 4 | Sulfonamide formation | Naphthalene-2-sulfonyl chloride, Et₃N, DMF, 60°C, 16h | 80-90 |

| Overall yield | 41-66 |

Route B: Convergent Approach

A more efficient convergent approach involves preparing the key building blocks separately and then combining them in the final steps.

Preparation of Functionalized Tetrahydroquinoline

This starts with the synthesis of 7-amino-1,2,3,4-tetrahydroquinoline using methods similar to those described in Route A.

Sulfonamide Formation

The 7-amino-1,2,3,4-tetrahydroquinoline is then reacted with naphthalene-2-sulfonyl chloride to form N-(1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide.

N-1 Acylation

The final step involves acylation of the secondary amine at N-1 with furan-2-carbonyl chloride to afford the target compound.

Table 3 summarizes the conditions and expected yields for Route B:

| Step | Reaction | Conditions | Expected Yield (%) |

|---|---|---|---|

| 1 | 7-Amino-1,2,3,4-tetrahydroquinoline synthesis | Multiple steps | 60-70 |

| 2 | Sulfonamide formation | Naphthalene-2-sulfonyl chloride, Et₃N, DMF, RT, 12h | 85-95 |

| 3 | N-1 acylation | Furan-2-carbonyl chloride, Et₃N, DMF, 0°C to RT, 12h | 75-85 |

| Overall yield | 38-57 |

Optimization and Scale-Up Considerations

Catalyst Optimization

For the tetrahydroquinoline formation step, various catalysts can be explored to improve yield and stereoselectivity. Table 4 compares different catalysts reported in the literature:

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis/trans Ratio |

|---|---|---|---|---|---|---|

| FeCl₃·6H₂O | 10 | DCM | 25 | 8 | 85 | 65:35 |

| Phosphotungstic acid | 5 | Ball-milling | RT | 2 | 84 | 70:30 |

| Trityl tetrafluoroborate | 0.5 | THF | 25 | 0.5 | 89 | 63:37 |

| p-TSA | 10 | Toluene | 80 | 6 | 78 | 60:40 |

Microreactor Technology for Scale-Up

The microreactor approach described in patent CN105541851A offers several advantages for scaling up the synthesis of tetrahydroquinoline derivatives, including:

- Improved heat transfer

- Enhanced mixing

- Better control of reaction parameters

- Shortened reaction times

- Continuous processing capability

This technology is particularly suitable for the Povarov reaction step, where precise control of reaction conditions is critical for obtaining high yields and good stereoselectivity.

Characterization and Analytical Methods

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the NMR data of related compounds, the following characteristic signals would be expected:

¹H NMR (400 MHz, DMSO-d₆): δ 10.30-10.40 (s, 1H, -SO₂NH-), 8.40-8.50 (d, 1H, naphthalene), 8.10-8.20 (d, 1H, naphthalene), 7.90-8.00 (m, 3H, aromatic), 7.60-7.70 (m, 2H, aromatic), 7.30-7.40 (m, 2H, tetrahydroquinoline + furan), 7.00-7.10 (m, 2H, tetrahydroquinoline + furan), 6.60-6.70 (m, 1H, furan), 3.80-3.90 (t, 2H, -NCH₂-), 2.70-2.80 (t, 2H, -CH₂-), 1.90-2.00 (m, 2H, -CH₂-).

¹³C NMR (100 MHz, DMSO-d₆): δ 158.0-159.0 (C=O), 152.0-153.0 (furan C), 146.0-147.0 (aromatic C), 137.0-138.0 (aromatic C), 134.0-135.0 (naphthalene C), 132.0-133.0 (naphthalene C), 129.0-130.0 (aromatic C), 128.0-129.0 (multiple signals, aromatic C), 124.0-125.0 (aromatic C), 118.0-119.0 (aromatic C), 112.0-113.0 (furan C), 111.0-112.0 (furan C), 43.0-44.0 (-NCH₂-), 26.0-27.0 (-CH₂-), 21.0-22.0 (-CH₂-).

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

- 3300-3400 cm⁻¹ (N-H stretching)

- 1620-1640 cm⁻¹ (C=O stretching)

- 1330-1350 cm⁻¹ (S=O asymmetric stretching)

- 1160-1180 cm⁻¹ (S=O symmetric stretching)

- 1000-1020 cm⁻¹ (furan ring breathing).

Mass Spectrometry

Expected mass spectral data:

Chromatographic Analysis

Purification and analysis of the final compound can be achieved using:

- Column chromatography (silica gel, dichloromethane/methanol)

- Thin-layer chromatography (TLC) for reaction monitoring

- High-performance liquid chromatography (HPLC) for purity assessment

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide undergoes several key chemical reactions:

Oxidation: : Mild oxidizing agents can transform functional groups within the molecule, potentially leading to further functionalization.

Reduction: : Reductive conditions can modify the furan ring or quinoline core, enhancing the molecule's flexibility.

Substitution: : Electrophilic or nucleophilic substitutions, especially on the furan and naphthalene rings, allow for diversification of its chemical structure.

Common Reagents and Conditions

Oxidation: : KMnO₄, CrO₃

Reduction: : NaBH₄, LiAlH₄

Substitution: : Halogenating agents, organolithium reagents

Major Products Formed

The reactions mainly yield derivatives with modified electronic properties or enhanced reactivity, which are useful for further functionalization or applications in different domains.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that compounds similar to N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide exhibit cytotoxic effects against various cancer cell lines. Studies have shown that the sulfonamide group can enhance the compound's ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression.

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonamide group is known to interfere with bacterial folate synthesis, making it a candidate for developing new antibiotics.

-

Enzyme Inhibition :

- This compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders or enhancing drug delivery systems by modulating enzyme activity.

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Cellular Interaction : The structural motifs present in the compound allow it to interact with cellular membranes and proteins, influencing various signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may play a role in modulating oxidative stress within cells, potentially offering protective effects against oxidative damage.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds containing the tetrahydroquinoline structure. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. The study highlighted the importance of the sulfonamide group in enhancing pharmacological activity.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, researchers evaluated the effectiveness of this compound against Staphylococcus aureus. The compound exhibited notable inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific biological targets:

Molecular Targets: : It can bind to enzymes or receptors, altering their activity.

Pathways Involved: : Pathways such as signal transduction, metabolic processes, or gene expression can be influenced by the presence of this compound or its derivatives.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Stereochemical Complexity: The target compound’s furan-2-carbonyl-THQ linkage may lead to cis-trans isomerism, requiring advanced chiral separation techniques, unlike pyrrolidinone or Tetralin derivatives .

- Receptor Selectivity : While 14d shows higher MOR affinity, the target compound’s sulfonamide group may reduce off-target effects compared to benzothiazole-containing analogues .

- Formulation Challenges : Naphthalene sulfonamides generally exhibit better thermal stability than carboxylic acid derivatives but require pH-controlled formulations to prevent precipitation .

Biological Activity

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a sulfonamide group with furan and tetrahydroquinoline moieties, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. The compound's structure can be detailed as follows:

| Feature | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.5 g/mol |

| Functional Groups | Furan, Tetrahydroquinoline, Sulfonamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.

- Synthesis of Tetrahydroquinoline : Achieved through cycloaddition reactions.

- Coupling Reactions : Final coupling of the furan and tetrahydroquinoline moieties with the sulfonamide group.

Biological Activity

Research indicates that this compound exhibits significant biological activities across various domains:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives. The presence of the naphthalene moiety enhances the compound's ability to interact with bacterial enzymes and disrupt cellular processes. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this functional group can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The structural motifs present in this compound could potentially interfere with cancer cell proliferation and induce apoptosis.

Case Studies

- Antimicrobial Screening : A study evaluated various naphthalene sulfonamides for their antimicrobial efficacy. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 16–64 µg/mL against selected bacterial strains .

- Anti-inflammatory Assessment : In vivo studies demonstrated that sulfonamide derivatives significantly reduced swelling in animal models induced by carrageenan injection. The compound's anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Evaluation : In vitro assays on cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 25 µM. Mechanistic studies suggested that it induces cell cycle arrest at the G0/G1 phase and promotes apoptotic pathways .

Q & A

Q. What are the optimized synthetic routes for N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide?

Methodological Answer: The synthesis involves multi-step organic reactions:

Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives with carbonyl reagents under acidic conditions (e.g., HCl/EtOH, 80°C, 12 h) to yield the 1,2,3,4-tetrahydroquinoline scaffold .

Furan-2-carbonyl Incorporation : Acylation of the tetrahydroquinoline nitrogen using furan-2-carbonyl chloride in anhydrous dichloromethane with triethylamine as a base (0°C to room temperature, 4 h) .

Sulfonamide Coupling : Reaction of the intermediate amine with naphthalene-2-sulfonyl chloride in THF under basic conditions (K₂CO₃, reflux, 6–8 h) .

Q. Key Optimization Factors :

- Temperature Control : Low temperatures during acylation prevent side reactions.

- Solvent Choice : Anhydrous solvents (e.g., THF, DCM) improve yield by minimizing hydrolysis.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .

Table 1 : Representative Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | HCl/EtOH, 80°C | 72 | 90 | |

| 2 | DCM, TEA, 0°C→RT | 85 | 92 | |

| 3 | THF, K₂CO₃, reflux | 68 | 95 |

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural validation employs:

- ¹H/¹³C NMR : Assigns protons/carbons to the tetrahydroquinoline, furan, and naphthalene moieties. For example, the furan carbonyl signal appears at ~160 ppm in ¹³C NMR .

- IR Spectroscopy : Confirms sulfonamide (–SO₂–NH–) stretches at 1320–1160 cm⁻¹ and furan C=O at 1680 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (e.g., m/z 426.5 for C₂₂H₂₂N₂O₅S) .

Q. Critical Considerations :

Q. What preliminary assays assess the biological activity of this compound?

Methodological Answer: Initial screening includes:

- Enzyme Inhibition Assays :

- Antimicrobial Screening :

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .

Q. Data Interpretation :

- Positive Controls : Compare to known inhibitors (e.g., methotrexate for DHFR).

- Dose-Response Curves : Use non-linear regression (GraphPad Prism) to calculate IC₅₀ values .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values for DHFR inhibition) arise from:

- Assay Variability : Differences in buffer pH, ionic strength, or enzyme sources.

- Compound Stability : Degradation in DMSO stock solutions over time.

Q. Resolution Strategies :

Orthogonal Assays : Validate DHFR inhibition via isothermal titration calorimetry (ITC) alongside enzymatic assays .

Structural Analog Comparison : Test derivatives (e.g., thiophene vs. furan analogs) to identify pharmacophore specificity .

Stability Monitoring : LC-MS tracking of compound integrity in assay buffers .

Table 2 : Case Study on DHFR Inhibition Discrepancies

| Study | IC₅₀ (nM) | Assay Conditions | Resolution Outcome |

|---|---|---|---|

| A | 15 ± 2 | pH 7.4, Human DHFR | Confirmed via ITC |

| B | 45 ± 5 | pH 6.8, Bovine DHFR | Attributed to species difference |

Q. What methodologies elucidate the compound’s interaction with biological targets?

Methodological Answer: Advanced techniques include:

- Molecular Docking : AutoDock Vina simulations using X-ray structures of target enzymes (e.g., DHFR PDB: 1U72) to predict binding modes .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) on a Biacore platform .

- X-ray Crystallography : Co-crystallization with the target protein to resolve interaction sites (requires ≥1.5 Å resolution) .

Case Study : SPR revealed a KD of 12 nM for DHFR binding, corroborating enzymatic IC₅₀ data .

Q. How do electronic effects of substituents guide regioselective modifications?

Methodological Answer: The furan-2-carbonyl group’s electron-withdrawing nature directs electrophilic substitutions to the naphthalene sulfonamide’s α-position.

Q. Experimental Design :

DFT Calculations : Gaussian09 optimizes molecular orbitals to predict reactive sites .

Directed Metalation : Use LDA (lithium diisopropylamide) at –78°C to functionalize the naphthalene ring .

Table 3 : Substituent Effects on Reactivity

| Substituent | Position | Reaction Rate (k, s⁻¹) |

|---|---|---|

| –OCH₃ | Para | 0.15 |

| –NO₂ | Meta | 0.08 |

| –F | Ortho | 0.22 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.